![molecular formula C17H13N3OS3 B2436658 4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-21-2](/img/structure/B2436658.png)
4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazol-7-yl moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .
Scientific Research Applications
Suzuki–Miyaura Coupling Applications
4-methyl-N-(7-(methylthio)benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)benzamide: can be employed in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents . Here’s how it works:
Photoluminescent Materials
The compound 4-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide belongs to the interesting heterocyclic system of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) . While less studied than other fused thiadiazoles, it shows promise as a component in photoluminescent materials. Cyano derivatives of electron-accepting heterocycles are known for their potential in this field .
Chemical Reagent and Synthesis
- 2-Methylthio-benzothiazole : This compound is an important chemical reagent widely used in biotechnology, pharmaceuticals, and chemical industries. It can be synthesized from 2-mercaptobenzothiazole via methylation with dimethyl sulfate. Its applications include rubber vulcanization and corrosion inhibition .
Mechanism of Action
properties
IUPAC Name |
4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS3/c1-9-3-5-10(6-4-9)15(21)20-16-18-11-7-8-12-14(13(11)23-16)24-17(19-12)22-2/h3-8H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBXASPYHHMUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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